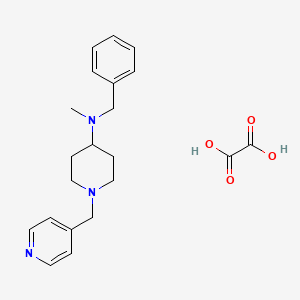
N-benzyl-N-methyl-1-(2-pyridinylmethyl)-4-piperidinamine oxalate
Vue d'ensemble
Description
N-benzyl-N-methyl-1-(2-pyridinylmethyl)-4-piperidinamine oxalate, also known as A-86929, is a synthetic compound that is used in scientific research to study the effects of dopamine receptors in the brain. This compound has been found to have potential applications in the treatment of various neurological disorders, including Parkinson's disease and schizophrenia.
Mécanisme D'action
The mechanism of action of N-benzyl-N-methyl-1-(2-pyridinylmethyl)-4-piperidinamine oxalate involves the activation of D1 dopamine receptors in the brain. When this compound binds to these receptors, it causes a cascade of intracellular signaling events that ultimately lead to an increase in the release of dopamine. This increase in dopamine release is thought to be responsible for the beneficial effects of this compound in various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its activation of D1 dopamine receptors in the brain. This activation leads to an increase in dopamine release, which can have a variety of effects on the body, including increased motor function, improved cognitive function, and reduced symptoms of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-benzyl-N-methyl-1-(2-pyridinylmethyl)-4-piperidinamine oxalate in lab experiments is its selectivity for D1 dopamine receptors. This selectivity allows researchers to specifically study the effects of this compound on these receptors, without interfering with other neurotransmitter systems. However, one limitation of using this compound is its potential for toxicity at high doses, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving N-benzyl-N-methyl-1-(2-pyridinylmethyl)-4-piperidinamine oxalate. One area of interest is the development of new compounds that are more selective for D1 dopamine receptors and have fewer side effects. Another area of interest is the use of this compound in combination with other drugs to improve its therapeutic potential in various neurological disorders. Additionally, research is needed to further understand the mechanisms of action of this compound and its effects on the brain.
Applications De Recherche Scientifique
N-benzyl-N-methyl-1-(2-pyridinylmethyl)-4-piperidinamine oxalate is primarily used in scientific research to study the effects of dopamine receptors in the brain. This compound is a selective D1 dopamine receptor agonist, which means that it binds specifically to these receptors and activates them. By studying the effects of this compound on dopamine receptors, researchers hope to gain a better understanding of the role that these receptors play in various neurological disorders, including Parkinson's disease and schizophrenia.
Propriétés
IUPAC Name |
N-benzyl-N-methyl-1-(pyridin-2-ylmethyl)piperidin-4-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3.C2H2O4/c1-21(15-17-7-3-2-4-8-17)19-10-13-22(14-11-19)16-18-9-5-6-12-20-18;3-1(4)2(5)6/h2-9,12,19H,10-11,13-16H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNUNDFZXVVEKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCN(CC2)CC3=CC=CC=N3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10-(diphenylmethylene)-4-(2-methyl-5-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3968444.png)
![2-(methylthio)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide](/img/structure/B3968450.png)
![2-{4-[1-(4-nitrobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3968458.png)
![1-acetyl-17-[4-chloro-3-(trifluoromethyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3968461.png)
![1-[1-(2-fluorobenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3968470.png)
![N-{2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}-N,4-dimethylbenzenesulfonamide](/img/structure/B3968471.png)
![(3S*,4S*)-1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-isopropoxypyrrolidin-3-ol](/img/structure/B3968475.png)
![3-[2-(3-hydroxy-4-methoxyphenyl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3968479.png)
![N-{2-[4-(1H-imidazol-1-yl)butoxy]benzyl}-N-methyl-1-(1,3-thiazol-2-yl)ethanamine](/img/structure/B3968487.png)
![[4-(3,4-dimethylphenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methylene diacetate](/img/structure/B3968500.png)


![6-methyl-N-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-(1-pyrrolidinyl)-4-pyrimidinamine](/img/structure/B3968519.png)
